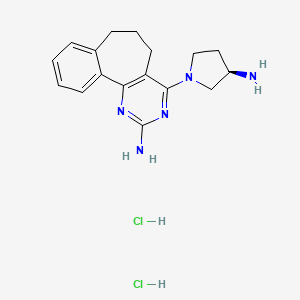
A 943931 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 943931 dihydrochloride is a potent and selective histamine H4 receptor antagonist . It shows anti-inflammatory and analgesic effects in vivo . It has high affinities to H4Rs of human (Ki = 5 nM), rat (Ki = 4 nM), and mouse (Kb = 6 nM) .
Molecular Structure Analysis
The molecular formula of A 943931 dihydrochloride is C17H21N5.2HCl . The molecular weight is 368.31 . The SMILES representation is Cl.Cl.Nc1nc3c4ccccc4CCCc3c(n1)N2CCC@@HC2 .Physical And Chemical Properties Analysis
A 943931 dihydrochloride is a solid compound . It is soluble in water up to 100 mM . The product can be stored for up to 12 months at +4°C .Aplicaciones Científicas De Investigación
Research on "The crystal structure of polyhydroxybutyrate depolymerase from Penicillium funiculosum" provides insights into enzyme structures and their interactions with substrates, which could be relevant for understanding how certain compounds like A 943931 dihydrochloride might interact at a molecular level (Hisano et al., 2006).
A study on "Sensitive amperometric biosensor for dichlorovos quantification" discusses the construction of biosensors for detecting organophosphorus insecticides, an approach that could potentially be applied to detect or measure compounds like A 943931 dihydrochloride in various environments (Valdés-Ramírez et al., 2008).
"Association of cytokeratin p39 with DNA in intact Novikoff hepatoma cells" investigates the relationship between cytokeratin and cellular DNA. Such molecular biology studies can provide context for understanding how different compounds might interact with cellular components (Ward et al., 1984).
The work titled "Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine–dichlorophenylborane" explores molecular structures and arrangements to avoid steric crowding, a concept important in chemical synthesis that could be related to the synthesis or structural analysis of A 943931 dihydrochloride (Braunschweig et al., 2009).
In "The role of chloroplast-membrane-protein synthesis in the circadian clock," the purification and characterization of a specific polypeptide is detailed, offering insights into protein analysis techniques that could be applicable in studying A 943931 dihydrochloride's effects on proteins or enzymes (Leong & Schweiger, 1979).
Propiedades
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUFRNZHUOGLA-CURYUGHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A 943931 dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


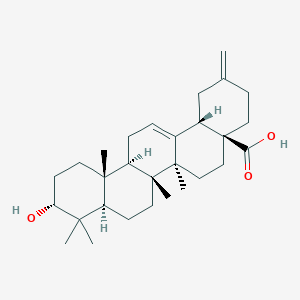
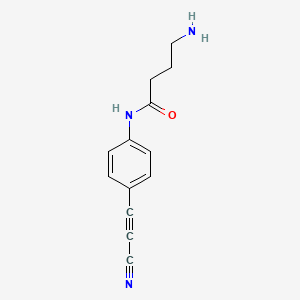
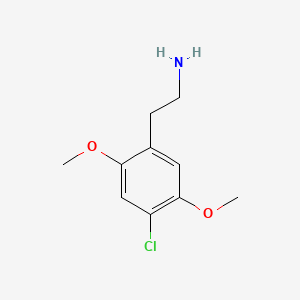
![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)

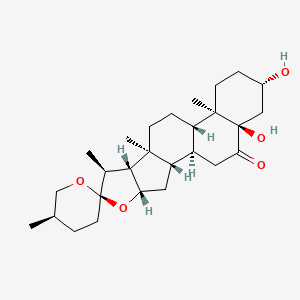




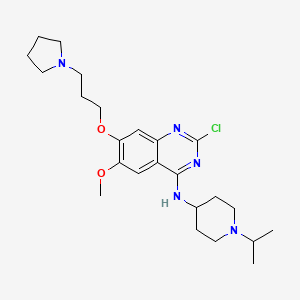
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)